3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound characterized by a norbornane core (bicyclo[2.2.1]heptane) with an acetamido substituent at the 3-position and a carboxylic acid group at the 2-position. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and biochemistry.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-acetamidobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c1-5(12)11-9-7-3-2-6(4-7)8(9)10(13)14/h6-9H,2-4H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
XIRSCQBJTZXYLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2CCC(C2)C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition as the Key Step
The foundational synthetic route to this bicyclic framework involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride or related dienophiles. This [4+2] cycloaddition proceeds stereoselectively to form bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride intermediates, which serve as precursors for further functionalization.
- Reaction conditions: Typically conducted under thermal conditions or with Lewis acid catalysis to enhance regio- and stereoselectivity.
- Outcome: Formation of the bicyclic anhydride with defined stereochemistry at the bridgehead carbons.
Conversion of Anhydride to Amino Acid Derivatives
The bicyclic anhydride is subjected to ammonolysis to open the anhydride ring and form the corresponding carboxamide intermediate. This step introduces the amino functionality at the 3-position.
- Reagents: Ammonia or ammonium salts in polar solvents.
- Subsequent modification: The carboxamide is converted to the amino acid via Hofmann rearrangement or related degradation methods, often mediated by hypochlorite reagents.
Acetylation to Form the Acetamido Group
The free amino group at the 3-position is acetylated to yield the acetamido substituent.
- Typical reagents: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
- Conditions: Mild temperatures to avoid racemization or side reactions.
Hydrogenation of the Double Bond
To obtain the saturated bicyclo[2.2.1]heptane core, catalytic hydrogenation is performed.
- Catalysts: Palladium on activated charcoal (Pd/C) or Raney nickel.
- Conditions: Hydrogen gas atmosphere, ethanol or other protic solvents, room temperature to mild heating, typically 24 hours to ensure complete saturation.
- Outcome: Conversion of bicyclo[2.2.1]hept-5-ene derivatives to bicyclo[2.2.1]heptane analogs with retention of stereochemistry.
Purification and Characterization
Purification is commonly achieved by crystallization or chromatographic methods (e.g., column chromatography using silica gel with appropriate solvent gradients). Characterization employs:
- NMR spectroscopy: Proton and carbon-13 NMR to confirm bicyclic framework and substitution pattern.
- IR spectroscopy: Identification of amide and carboxylic acid functional groups.
- Mass spectrometry: Molecular weight confirmation.
- Chiral HPLC: To assess stereochemical purity.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Cyclopentadiene + Maleic anhydride | Thermal or Lewis acid catalysis | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Stereoselective Diels-Alder reaction |
| 2 | Anhydride | Ammonia, polar solvent | Bicyclic carboxamide | Ammonolysis ring opening |
| 3 | Carboxamide | Hypochlorite (Hofmann rearrangement) | 3-Aminobicyclo[2.2.1]hept-2-carboxylic acid | Amino acid formation |
| 4 | Amino acid | Acetic anhydride, base | 3-Acetamidobicyclo[2.2.1]hept-2-carboxylic acid | Acetylation of amino group |
| 5 | Bicyclic alkene derivative | H₂, Pd/C or Raney Ni, ethanol | Saturated bicyclo[2.2.1]heptane derivative | Catalytic hydrogenation |
Research Discoveries and Optimization Insights
Stereochemical Control
- Use of chiral auxiliaries or enantioselective catalysts during the Diels-Alder step enhances stereochemical purity, maintaining the (1S,2R,4R) or related configurations.
- Optical rotation and chiral chromatographic methods confirm enantiomeric excesses above 95%.
Reaction Yields and Conditions
- Hydrogenation under 1 atm hydrogen pressure with Pd/C in ethanol for 24 hours achieves near-quantitative yields (~100%) of saturated bicyclic acids.
- Acetylation proceeds efficiently at room temperature with minimal side reactions.
Alternative Synthetic Routes
- Some studies explore epoxidation of the bicyclic alkene intermediate followed by ring opening to introduce hydroxyl or amino substituents, but these routes are less common for preparing the acetamido derivative.
- Continuous flow reactors have been investigated for scaling up the Diels-Alder and subsequent steps with improved reproducibility.
Data Table: Representative Reaction Conditions and Yields
Analytical Techniques for Verification
| Technique | Purpose | Typical Observations |
|---|---|---|
| ^1H NMR | Confirm bicyclic protons and acetamido NH | Multiplets at δ 1.0–3.0 ppm for bicyclic protons; singlet ~δ 2.0 ppm for acetyl methyl; broad NH signal |
| ^13C NMR | Carbon framework and carbonyl carbons | Signals at δ 170–175 ppm for carboxylic acid and amide carbonyls |
| IR Spectroscopy | Functional group identification | Strong absorptions at ~1700 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H stretch) |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak consistent with C₁₁H₁₅NO₃ |
| Chiral HPLC | Enantiomeric purity | Single peak with >95% ee |
Chemical Reactions Analysis
Types of Reactions
3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the amide or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The amide and carboxylic acid groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural Analogues
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)
- Structure: Differs by replacing the 3-acetamido group with a 2-amino group.
- Function: A competitive inhibitor of the L-system amino acid transporter (SLC7A5/SLC3A2), selectively blocking neutral amino acid uptake .
- Key Findings: Reduces L-dopa-induced responses in dopaminergic neurons, suggesting utility in Parkinson’s disease research .
- Pharmacokinetics : High affinity for blood-brain barrier transporters (Km = 0.30–8.8 µM), with phenylalanine transport exclusively via the L-system .
PKZ18 and Derivatives
- Structure : 3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl) substitution on the bicyclic core .
- Function : Targets bacterial T-box regulatory elements, inhibiting biofilm growth in Gram-positive bacteria (e.g., MRSA).
- Key Findings: PKZ18 derivative PKZ18-22 shows synergistic effects with antibiotics and inhibits biofilms more effectively than clinical antibiotics . Non-toxic to eukaryotic cells at MIC values (MRSA: ~1–10 µg/mL) .
Piperazine-Conjugated Derivatives
- Structure : Carboxylic acid replaced with piperazine-linked aromatic groups (e.g., 3-hydroxyphenyl, 2,4-difluorophenyl) .
- Function : Investigated as enzyme inhibitors (e.g., serotonin receptors, kinases) due to enhanced binding interactions.
- Synthetic Notes: Synthesized via coupling reactions with >95% purity, highlighting scalability for drug development .
Stereochemical and Substituent Effects
- Endo vs. Exo Isomerism :
- Substituent Influence: 3-Acetamido Group: Enhances metabolic stability compared to amino or hydroxyl analogues due to reduced enzymatic degradation. Carboxylic Acid vs. Esters: Esters (e.g., ethyl ester hydrochloride in ) improve membrane permeability but require hydrolysis for activity .
Pharmacokinetic and Toxicity Profiles
*Estimated based on substituent contributions.
Biological Activity
3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that exhibits notable biological activities, particularly in the realm of pharmacology and neurobiology. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Basic Information
- Molecular Formula: C9H13NO2
- Molecular Weight: 169.21 g/mol
- IUPAC Name: this compound
- CAS Number: 1561467-55-7
Structural Characteristics
The compound features a bicyclic structure, which contributes to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 169.21 g/mol |
| Melting Point | 275-278 °C |
| Solubility | Soluble in water |
This compound primarily acts as an inhibitor of the L-amino acid transport system, specifically targeting System L, which is responsible for the transport of neutral amino acids including L-DOPA into neurons. This inhibition can modulate dopaminergic activity, making it a candidate for further research in neuropharmacology.
Case Study: Inhibition of L-DOPA Transport
A study investigated the effects of this compound on dopaminergic neurons in the rat substantia nigra. The results indicated that the compound reduced L-DOPA-induced membrane hyperpolarization in a concentration-dependent manner, suggesting its potential role in Parkinson's disease treatment by modulating L-DOPA transport into neurons .
Therapeutic Potential
Given its mechanism of action, this compound could have several therapeutic applications:
- Parkinson's Disease: By modulating the transport of L-DOPA, it may enhance the efficacy of existing Parkinson's treatments.
- Neuroprotective Agents: Its ability to influence neurotransmitter dynamics could position it as a candidate for neuroprotection in various neurodegenerative disorders.
Pharmacological Studies
Recent pharmacological studies have highlighted the compound's ability to interact with various neurotransmitter systems, leading to potential implications in treating mood disorders and cognitive impairments.
Table: Summary of Biological Studies
Q & A
Q. What are the common synthetic routes for 3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of bicyclo[2.2.1]heptane scaffolds. Key steps include:
- Cycloaddition reactions to form the bicyclic core, followed by selective amidation and carboxylation.
- Use of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) for introducing the acetamido group .
- Purification via flash column chromatography (e.g., hexane/EtOAc gradients) to isolate intermediates .
Q. How is the purity and structural integrity of the compound validated?
Methodological approaches include:
- NMR spectroscopy (1H, 13C, and 2D techniques) to confirm stereochemistry and functional group placement .
- HPLC analysis (e.g., C18 columns, UV detection) to assess purity (>95% threshold for research-grade material) .
- Mass spectrometry (MS) for molecular weight verification .
Q. What purification techniques are optimal for isolating intermediates?
- Recrystallization using solvent pairs like ethanol/water for carboxylate salts .
- Chiral chromatography (e.g., Chiralpak® columns) to resolve enantiomers, critical for stereochemical purity .
Advanced Research Questions
Q. How do structural modifications (e.g., acetamido vs. amino groups) impact biological activity?
- Structure-Activity Relationship (SAR) studies suggest that the acetamido group enhances metabolic stability compared to primary amines. For example:
- The N-acetyl group reduces susceptibility to enzymatic degradation in in vitro assays .
- Substitution at the bicyclic core (e.g., halogenation) alters binding affinity to enzyme targets like proteases or transporters .
Q. How can stereochemical challenges during synthesis be addressed?
- Asymmetric catalysis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts for enantioselective synthesis .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) to hydrolyze specific stereoisomers .
- Crystallographic analysis (X-ray diffraction) to confirm absolute configuration .
Q. What analytical methods resolve discrepancies in reported biological activity data?
- Assay standardization : Compare results under identical conditions (pH, temperature, cell lines). For example, inconsistencies in antibacterial activity may arise from variations in MIC (Minimum Inhibitory Concentration) protocols .
- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., deacetylated derivatives) that may skew activity .
Q. How can computational modeling guide the design of derivatives?
- Density Functional Theory (DFT) calculations predict reactivity at specific positions (e.g., electrophilic substitution at C7 of the bicyclic core) .
- Molecular dynamics simulations (GROMACS) model interactions with lipid bilayers for permeability studies .
Q. What strategies stabilize the compound under physiological conditions?
- pH-dependent stability studies : Use buffered solutions (pH 1–10) and monitor degradation via HPLC. The carboxylic acid group may require prodrug strategies (e.g., esterification) for oral bioavailability .
- Lyophilization for long-term storage, with excipients like mannitol to prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
